molecular formula C16H18N2O2 B6319468 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide CAS No. 861208-20-0

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

Cat. No.: B6319468
CAS No.: 861208-20-0
M. Wt: 270.33 g/mol
InChI Key: HGNQPAHXUOYDHH-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry .

Preparation Methods

The synthesis of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 3-ethynylaniline with piperidine-4-carboxylic acid, followed by acetylation to introduce the acetyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .

Chemical Reactions Analysis

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to a biological effect . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring piperidine-based compound found in plants of the Piperaceae family, known for its antioxidant properties.

    Piperidinones: These compounds are also piperidine derivatives and have various pharmacological applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-13-5-4-6-15(11-13)17-16(20)14-7-9-18(10-8-14)12(2)19/h1,4-6,11,14H,7-10H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNQPAHXUOYDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413977
Record name 1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7243-13-2
Record name 1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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